2-Amino-1,3-selenazol-4-ol
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Overview
Description
2-Amino-1,3-selenazol-4-ol is a selenium-containing heterocyclic compound. Selenium-based heterocycles have gained significant attention due to their unique chemical properties and potential biological activities. The incorporation of selenium into organic molecules often enhances their reactivity and biological efficacy, making them valuable in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1,3-selenazol-4-ol can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halogenated carbonyl compounds. For instance, the condensation of selenourea with bromomethyl ketones under ultrasonic conditions has been reported to yield 2-amino-1,3-selenazoles . Another method involves the reaction of N,N-unsubstituted selenoureas with chloroacetonitrile in an anhydrous solvent, resulting in the formation of cyanomethyl 1-piperidinoselenocarboimidate hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves eco-friendly and efficient synthesis protocols. One such method utilizes an ionic liquid/water system under ambient conditions, where phenacyl bromide reacts with selenourea to produce the desired compound . This method offers advantages such as the absence of added catalysts, simple operation, excellent yields, and recyclability of the ionic liquid.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-selenazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can regenerate the parent selenide compound.
Scientific Research Applications
2-Amino-1,3-selenazol-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1,3-selenazol-4-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . It can also inhibit the activity of certain enzymes, such as monoamine oxidases, by binding to their active sites and preventing substrate access . These interactions contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Amino-1,3-selenazol-4-ol can be compared with other selenium-containing heterocycles, such as:
1,3-Selenazol-2-amines: These compounds have similar structures but differ in the position of the amino group.
Selenazofurin: This compound is a selenium analog of thiazofurin and is known for its potent anticancer activity.
Selenadiazoles: These compounds contain a selenium atom in a five-membered ring with two nitrogen atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other selenium-containing heterocycles.
Properties
CAS No. |
832133-92-3 |
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Molecular Formula |
C3H4N2OSe |
Molecular Weight |
163.05 g/mol |
IUPAC Name |
2-amino-1,3-selenazol-4-ol |
InChI |
InChI=1S/C3H4N2OSe/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
InChI Key |
BBBQJOFNYASSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C([Se]1)N)O |
Origin of Product |
United States |
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